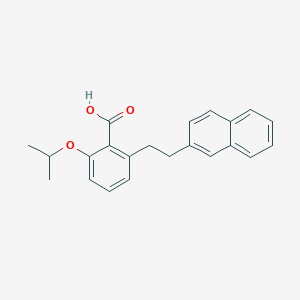

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

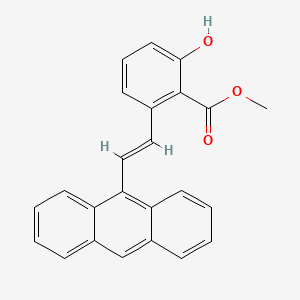

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid (IPNEBA) is a synthetic organic compound with a wide range of applications in various scientific fields. It is a derivative of benzoic acid, a common aromatic carboxylic acid, and is produced by the reaction of isopropyl alcohol and 2-naphthyl-ethyl-benzoate. IPNEBA is a colorless crystalline solid with a melting point of 80-82°C. Its chemical formula is C19H18O4.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : The compound 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid, related to 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, has been synthesized using 2-Naphthylamine and 3,5-dihydroxybenzoic acid. This process involves various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, supported by Density Functional Theory (DFT) calculations (Atay & Ulutürk, 2022).

Photophysical Properties

- Photophysical Studies : Studies on 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, which are structurally similar to 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, reveal the importance of intramolecular charge transfer (ICT) in luminescent lanthanide complexes. These studies provide insights into effective energy-transfer pathways in such luminescent complexes (Kim, Baek, & Kim, 2006).

Catalysis and Organic Synthesis

- Catalytic Applications : Research on the oxidative coupling of benzoic acids with internal alkynes, which includes compounds related to 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, has shown the production of isocoumarin and naphthalene derivatives. This indicates potential applications in organic synthesis and catalysis (Ueura, Satoh, & Miura, 2007).

Bio-Imaging and Fluorescent Compounds

- Bio-Imaging Applications : Naphthalene-1,8-dicarboxylic acid derivatives, related to the target compound, have been synthesized for potential use in bio-imaging studies and as intermediates for fluorescent bioactive compounds. Their solvatochromism and fluorescence properties in various solvents have been analyzed (Nicolescu et al., 2020).

Magnetic Properties and Complex Synthesis

- Magnetic and Complex Synthesis : Studies on Mn(III) salicylaldoximate chemistry using naphthalene-1,8-dicarboxylic acid have led to the synthesis of hexanuclear Mn(III) complexes. These complexes, related to the structure of 2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid, exhibit magnetic properties, suggesting potential applications in materials science (Perivolaris et al., 2014).

properties

IUPAC Name |

2-(2-naphthalen-2-ylethyl)-6-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O3/c1-15(2)25-20-9-5-8-18(21(20)22(23)24)13-11-16-10-12-17-6-3-4-7-19(17)14-16/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYLNKWTDYIPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C(=O)O)CCC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)

![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)

![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)

![Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate](/img/structure/B6338959.png)

![Octadec-9-enoic acid 2-{[2-tert-butoxycarbonylamino-2-(methoxy-methyl-carbamoyl)-ethoxy]-hydroxy-phosphoryloxy}-1-octadec-9-enoyloxymethyl-ethyl ester](/img/structure/B6338979.png)

![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)